PAN Endonuclease-IN-1 vs. Baloxavir Acid: Fold Change in Potency Against I38T and E23K Mutants
Baloxavir acid (the active metabolite of baloxavir marboxil) experiences a 12.6-fold increase in IC50 for the I38T mutant and a 2.6-fold increase for the E23K mutant relative to wild-type [1]. In contrast, PAN endonuclease-IN-1 exhibits only a 1.39-fold decrease in Kd for I38T (from 277 to 384 μM) and a 1.18-fold decrease for E23K (from 277 to 328 μM) [2]. This demonstrates that PAN endonuclease-IN-1 retains substantially greater binding affinity against these clinically relevant resistance mutants compared to baloxavir acid.
| Evidence Dimension | Fold change in inhibitor potency (IC50 or Kd) relative to wild-type for I38T and E23K mutants |
|---|---|
| Target Compound Data | PAN endonuclease-IN-1: I38T Kd fold change = 1.39; E23K Kd fold change = 1.18 |
| Comparator Or Baseline | Baloxavir acid: I38T IC50 fold change = 12.6; E23K IC50 fold change = 2.6 |
| Quantified Difference | PAN endonuclease-IN-1 shows a 9.1× smaller fold change for I38T and 2.2× smaller fold change for E23K |
| Conditions | PAN endonuclease-IN-1 Kd values from binding assays; Baloxavir acid IC50 values from cell-based assays |
Why This Matters
For researchers investigating inhibitor design to overcome resistance, PAN endonuclease-IN-1 provides a more stable baseline across mutants, enabling consistent mechanistic studies where baloxavir's activity is severely compromised.
- [1] Abed Y, Fage C, Checkmahomed L, et al. Characterization of contemporary influenza B recombinant viruses harboring mutations of reduced susceptibility to baloxavir marboxil, in vitro and in mice. Antiviral Res. 2020;179:104787. doi:10.1016/j.antiviral.2020.104787 View Source
- [2] MedChemExpress. PAN endonuclease-IN-1 (Compound 23) Product Page. Biological Activity Data. Accessed April 2026. View Source
